molecular formula C14H12ClN3O B2469841 2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile CAS No. 865660-25-9

2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B2469841
CAS No.: 865660-25-9
M. Wt: 273.72
InChI Key: AZZPLMPBJNPAJJ-UHFFFAOYSA-N
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Description

2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with a chloropyridinyl group, a methoxy group, and a carbonitrile group

Scientific Research Applications

2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

Safety and Hazards

The safety data sheet for a related compound, “1-(6-Chloro-3-pyridinyl)-1-ethanone”, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 6-chloropyridin-3-ylmethanol with 4,6-dimethylpyridine-3-carbonitrile under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-9-5-10(2)18-14(12(9)6-16)19-8-11-3-4-13(15)17-7-11/h3-5,7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZPLMPBJNPAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OCC2=CN=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324285
Record name 2-[(6-chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666505
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865660-25-9
Record name 2-[(6-chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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